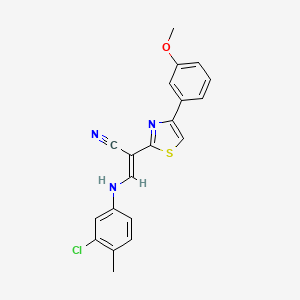

![molecular formula C13H10ClN3 B2936766 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 2411201-49-3](/img/structure/B2936766.png)

5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is composed of a pyrazole ring and a pyrimidine ring . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. For instance, 5,6-Diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . The 5,6-Diarylpyrazolo[1,5-a]pyrimidines were obtained via microwave irradiation, and 6,7-diarylpyrazolo[1,5-a]pyrimidines were obtained via conventional heating .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring and a pyrimidine ring . The structure is similar to the purines that play an important role in energy supply and metabolic regulation .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .科学的研究の応用

Synthesis and Crystal Structure

5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various chemical reactions, including chlorination and aminization. These compounds have been studied for their crystal structures, confirming their configurations through element analysis, IR, 1H NMR, and X-ray diffraction. This research highlights the compound's potential in further scientific applications due to its structural uniqueness and stability (Lu Jiu-fu et al., 2015).

Biological Activity

The biological activities of this compound derivatives have been explored, particularly in the context of anticancer properties. Moderate anticancer activity has been reported, making these compounds interesting candidates for further pharmacological investigations. The research into these derivatives opens pathways for the development of new therapeutic agents (Lu Jiu-fu et al., 2015).

Antimicrobial Activity

Studies on pyrazolo[1,5-a]pyrimidine derivatives, including those with a 5-chloro-3-methyl-7-phenyl group, have shown promising antibacterial activity. This suggests their potential use as antimicrobial agents, contributing to the search for new treatments against resistant strains of bacteria. The exploration of these compounds' antimicrobial properties is crucial in addressing the growing concern over antibiotic resistance (S. Rostamizadeh et al., 2013).

Anticonvulsant Activities

The synthesis and evaluation of related compounds, such as 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, have been carried out to assess their anticonvulsant activities. These studies are pivotal in the development of new therapeutic options for epilepsy and related neurological conditions. The methodology and outcomes of this research provide a foundation for further exploration of pyrazolo[1,5-a]pyrimidine derivatives in neuropharmacology (Shiben Wang et al., 2015).

Antitumor and Antimicrobial Activities

Research into enaminones and their reactions to synthesize substituted pyrazoles and pyrimidines has shown significant antitumor and antimicrobial activities. This highlights the broad potential of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, offering insights into their mechanisms of action and potential applications in cancer therapy and infection control (S. Riyadh, 2011).

作用機序

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been reported to exhibit antifungal activities against phytopathogenic fungi .

Mode of Action

It’s worth noting that related pyrazolo[1,5-a]pyrimidine compounds have been found to interact with bovine serum albumin (bsa) through a static quenching process, effectively quenching bsa’s intrinsic fluorescence . Both hydrophobic forces and hydrogen bonds play a significant role in the formation of these complexes .

Biochemical Pathways

Related compounds have shown inhibitory effects on the growth of various phytopathogenic fungi , suggesting that they may interfere with essential biochemical pathways in these organisms.

Result of Action

Related compounds have demonstrated significant inhibitory activity against various phytopathogenic fungi , indicating potential antifungal applications.

生化学分析

Biochemical Properties

It has been found that some pyrazolo[1,5-a]pyrimidines have antifungal activities against phytopathogenic fungi . This suggests that 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine may interact with certain enzymes or proteins in these organisms, affecting their growth and survival .

Cellular Effects

Some related compounds have shown cytotoxic activities against certain cell lines . This suggests that this compound could potentially influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5-chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-9-8-15-17-11(7-12(14)16-13(9)17)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEPFPXYYGGFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=C(C=C(N2N=C1)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

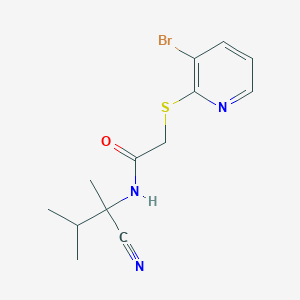

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2936683.png)

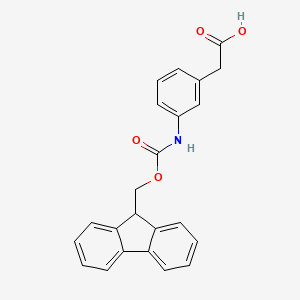

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936686.png)

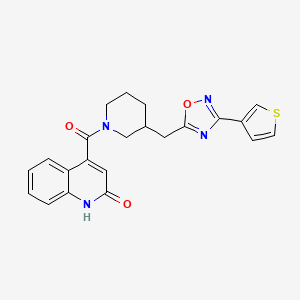

![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936690.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)

![N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2936695.png)

![N-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2936696.png)

![Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate](/img/structure/B2936698.png)

![N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide](/img/structure/B2936701.png)

![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)